Isophorone diamine

Overview

Description

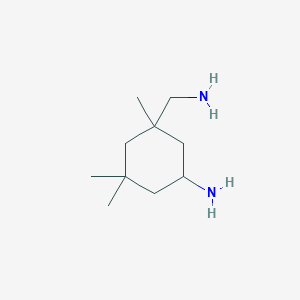

Isophorone diamine (IPDA), with the chemical formula $ \text{C}{10}\text{H}{22}\text{N}_2 $, is a cycloaliphatic diamine characterized by two amino groups attached to a bicyclic structure. It is a colorless to pale yellow liquid with a faint odor and is highly soluble in organic solvents like alcohols and ketones . IPDA is primarily used as a curing agent for epoxy resins and polyurethanes, contributing to materials with high mechanical strength, thermal stability, and resistance to chemicals and UV degradation . Its applications span coatings, adhesives, composites, and construction materials, where its low yellowing tendency and humidity resistance are advantageous .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophorone diamine is typically produced through the hydrocyanation of isophorone, followed by reductive amination and hydrogenation of the nitrile . The process involves the following steps:

Hydrocyanation: Isophorone reacts with hydrogen cyanide to form isophorone nitrile.

Reductive Amination: The nitrile group is then reduced to an amine group using hydrogen in the presence of a catalyst.

Hydrogenation: The resulting compound is further hydrogenated to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced as a mixture of cis- and trans-isomers. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Isophorone diamine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various amine derivatives, oxidation products, and substituted compounds, which are used in the synthesis of polymers, coatings, and other materials .

Scientific Research Applications

Curing Agent

IPDA is widely recognized as an effective curing agent for epoxy resins. Its ability to enhance mechanical properties and thermal stability makes it suitable for high-performance applications.

Case Study: Curing Kinetics

A study investigating the curing kinetics of diglycidyl ether of bisphenol A (DGEBA) with IPDA showed significant improvements in mechanical properties compared to traditional curing agents. The research indicated that IPDA's steric hindrance facilitates better cross-linking, resulting in superior thermal resistance and mechanical strength .

Data Table: Performance Comparison

| Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

|---|---|---|---|

| This compound | 80 | 6 | 120 |

| Conventional Amine | 70 | 4 | 110 |

Chain Extender

In polyurethane formulations, IPDA serves as a chain extender, enhancing the flexibility and durability of the final product. Its unique structure allows for effective polymerization with various diisocyanates.

Case Study: Polyurethane Properties

Research demonstrated that incorporating IPDA into polyurethane systems resulted in improved resilience and lower brittleness compared to systems using conventional chain extenders. This property is particularly beneficial in applications requiring high elasticity, such as automotive interiors .

Wind Energy Sector

IPDA is increasingly used in the production of composite materials for wind turbine blades. Its properties contribute to the lightweight yet strong structures necessary for efficient energy production .

Data Table: Mechanical Properties of Wind Turbine Blades

| Material Type | Weight (kg) | Flexural Strength (MPa) | Impact Resistance (J/m) |

|---|---|---|---|

| Standard Composite | 200 | 150 | 50 |

| Composite with IPDA | 180 | 180 | 70 |

Non-Isocyanate Urethanes

Recent studies have explored the use of IPDA in non-isocyanate urethane formulations, showcasing its potential in creating environmentally friendly alternatives to traditional polyurethane products. These formulations exhibit excellent UV curing activity and mechanical properties suitable for various industrial applications .

Reduced Flammability Compositions

Research has indicated that epoxy compositions incorporating IPDA can achieve reduced flammability without compromising structural integrity, making them ideal for safety-critical applications .

Mechanism of Action

The mechanism of action of isophorone diamine involves its ability to react with epoxy groups to form cross-linked polymer networks. This reaction enhances the mechanical strength, chemical resistance, and thermal stability of the resulting materials. The molecular targets include the epoxy groups in resins, and the pathways involved are primarily those of nucleophilic addition and polymerization .

Comparison with Similar Compounds

IPDA is often compared to other diamines, including linear aliphatic amines (e.g., 1,3-diaminopropane), aromatic amines (e.g., o-dianisidine), and other cycloaliphatic amines (e.g., 1,3-BAC, MXDA). Below is a detailed analysis of its performance relative to these compounds.

IPDA vs. Linear Aliphatic Amines

Linear aliphatic amines, such as 1,3-diaminopropane (DM), are cost-effective curing agents but exhibit inferior thermomechanical properties. For example:

- Young’s Modulus : IPDA-cured CJCO/CC-AR blends (1:3 ratio) achieve a Young’s modulus of 680 MPa , whereas DM-cured counterparts show significantly lower values .

- Glass Transition Temperature (Tg) : IPDA-based epoxy systems exhibit a Tg of 44°C , compared to DM-cured systems with lower Tg values due to reduced crosslinking density .

- Thermal Stability : IPDA formulations with a 1:1 molar ratio of cyclocarbonate to amine demonstrate higher thermal degradation resistance (5% mass loss at elevated temperatures) .

Key Advantage : IPDA’s cycloaliphatic structure introduces steric hindrance, enhancing rigidity and crosslinking efficiency compared to linear analogs .

IPDA vs. Aromatic Amines

Aromatic amines like o-dianisidine (DAN) offer high reactivity but suffer from UV-induced yellowing and toxicity concerns:

- UV Stability : IPDA-based coatings retain color stability under UV exposure, while aromatic amines degrade and discolor rapidly .

- Chemical Resistance : IPDA-cured epoxies show superior resistance to fuels, oils, and solvents compared to aromatic systems, which are prone to hydrolysis .

- Toxicity: IPDA has a lower sensitization risk than aromatic diamines like 4,4'-diaminodiphenylmethane (MDI) .

Key Advantage : IPDA’s cycloaliphatic backbone balances reactivity with environmental and safety benefits.

IPDA vs. Other Cycloaliphatic Amines

Competitors like 1,3-BAC and MXDA are used in similar applications but differ in performance:

- Market Dominance : IPDA holds the largest market share in epoxy flooring due to its cost-performance balance .

- Mechanical Properties : IPDA-based composites exhibit higher tensile strength (e.g., 230% elongation at break ) compared to MXDA-cured systems .

- Curing Speed : MXDA cures faster at room temperature, but IPDA achieves better final properties in heat-cured systems .

Key Advantage : IPDA’s versatility in both ambient and high-temperature curing processes makes it preferable for industrial coatings and composites.

Table 1: Comparative Properties of IPDA and Similar Diamines

Research Findings and Industrial Relevance

- Thermal Degradation: Optimal molar ratios (1:1) of IPDA to cyclocarbonates maximize thermal stability in non-isocyanate polyurethanes (NIPUs) .

- Market Growth : The global IPDA market is projected to grow at a CAGR of 5.8% (2020–2026), driven by demand in automotive and construction sectors .

- Environmental Impact : IPDA-based systems enable solvent-free formulations, reducing volatile organic compound (VOC) emissions .

Biological Activity

Isophorone diamine (IPDA) is a chemical compound with significant biological activity, particularly in the fields of polymer chemistry and toxicology. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications, supported by research findings and case studies.

This compound is derived from isophorone, a cyclic ketone. It is characterized by its amine functional groups, which contribute to its reactivity and utility in various chemical processes. The synthesis of IPDA typically involves the reaction of isophorone with ammonia or amines under specific conditions to yield the diamine product.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 210.3 g/mol |

| Boiling Point | 207 °C |

| Melting Point | -10 °C |

| Density | 0.93 g/cm³ |

2.1 Toxicological Effects

Research indicates that IPDA exhibits significant toxicity, particularly upon repeated exposure. In studies with laboratory animals, IPDA has been shown to cause skin irritation and corrosive effects. For example, a study involving Wistar rats revealed that oral administration of IPDA led to decreased leukocyte counts and increased liver weights at higher doses (60 mg/kg and above), indicating potential hepatotoxicity .

Case Study: Oral Administration in Rats

- Species : Wistar Rats

- Dosage : 0, 20, 60, 160 mg/kg body weight

- Findings :

- At 20 mg/kg: Decreased leukocyte count (20.2% reduction).

- At 160 mg/kg: Significant increases in liver weights (20.7% for males) and decreased body weight gain (16% for males).

2.2 Sensitization Potential

IPDA has demonstrated sensitization potential in guinea pigs, with studies showing a high incidence of allergic reactions upon exposure to various concentrations . A maximization test indicated that nearly all test subjects reacted positively to IPDA after sensitization protocols.

3. Applications in Polymer Chemistry

This compound is extensively used as a hardener for epoxy resins and as a building block for polyurethanes due to its ability to form strong cross-linked networks. Recent studies have explored its role in developing non-isocyanate polyurethane acrylates, showcasing its versatility in creating materials with desirable mechanical properties .

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Epoxy Resin Hardener | Enhances mechanical strength and durability |

| Polyurethane Production | Used as a chain extender or cross-linker |

| Non-Isocyanate Urethanes | Provides an alternative to traditional methods |

4. Research Findings

Recent research has focused on the synthesis of non-isocyanate urethane acrylates derived from IPDA. These studies highlight the reaction mechanisms involving IPDA and ethylene carbonate to form carbamate derivatives, which are crucial for producing advanced polymeric materials .

Key Findings :

- The reaction between IPDA and ethylene carbonate produces various carbamate products that can be further polymerized.

- The efficiency of polymerization is influenced by the structure of the reactants and the conditions under which the reactions occur.

5. Conclusion

This compound exhibits notable biological activity with implications for both toxicity and material science applications. Its corrosive nature necessitates careful handling in laboratory settings, while its utility in polymer chemistry opens avenues for innovative material development. Ongoing research into its properties will further elucidate its role in various industrial applications.

Q & A

Q. Basic: What are the key steps in synthesizing high-purity IPDA, and how can secondary amine impurities be minimized?

IPDA synthesis typically involves catalytic hydrogenation of isophorone nitrile with ammonia and hydrogen, followed by purification . Secondary amine impurities (e.g., isophorone secondary amine) form during nitrile amination due to incomplete hydrogenation or side reactions. To minimize these:

- Catalyst optimization : Use transition metal catalysts (e.g., Raney Ni) with controlled reaction temperatures (80–120°C) to favor primary amine formation .

- Post-reaction separation : Employ distillation under reduced pressure (0.05–0.1 MPa) to isolate IPDA from higher molecular weight impurities .

- Phosgenation controls : Excess phosgene in downstream steps reduces residual secondary amines, improving hydrolyzed chlorine content in derivatives like IPDI .

Advanced : How do secondary amine impurities impact downstream applications, and what analytical methods detect trace levels? Secondary amines react with phosgene to form carbamoyl chlorides, which degrade the yellowing resistance of IPDI-based coatings . Detection methods:

- HPLC-MS : Quantifies impurities at ppm levels using ion-pair chromatography with UV detection .

- FTIR spectroscopy : Identifies secondary amines via N-H stretching bands (~3350 cm⁻¹) distinct from primary amines .

Q. Basic: How does IPDA enhance epoxy resin performance, and what curing parameters optimize mechanical properties?

IPDA acts as a cycloaliphatic diamine curing agent, contributing to:

- High crosslink density : Due to its rigid bicyclic structure, enhancing tensile strength (up to 80 MPa) and glass transition temperatures (Tg > 150°C) .

- Chemical resistance : Low moisture absorption (<1% at 50% RH) improves hydrolytic stability in coatings .

Optimization protocol :

- Stoichiometry : Use a 1:1 equivalent ratio of epoxy groups to amine hydrogens.

- Curing cycle : Stepwise heating (e.g., 80°C for 2 hours, 120°C for 4 hours) minimizes exothermic side reactions .

Advanced : How do IPDA-cured epoxies compare to aliphatic (e.g., hexamethylene diamine) or aromatic (e.g., DDM) alternatives in thermal stability?

- Thermogravimetric analysis (TGA) : IPDA-epoxies show 5% mass loss at ~300°C, outperforming aliphatic diamines (~250°C) but lagging behind aromatic systems (~350°C) due to lower aromaticity .

- Dynamic mechanical analysis (DMA) : IPDA provides a balance of stiffness (storage modulus ~3 GPa) and toughness (tan δ peak ~150°C) .

Q. Basic: What molar ratios of IPDA to cyclic carbonates yield non-isocyanate polyurethanes (NIPUs) with optimal thermal stability?

For NIPUs synthesized via amine-cyclic carbonate reactions:

- Ideal stoichiometry : A 1:1 molar ratio of carbonate groups to amine hydrogens maximizes crosslinking. Deviations (>10% excess amine) reduce Tg by 20–30°C .

- Reaction conditions : Solvent-free systems at 90–110°C for 6–8 hours achieve >95% conversion .

Advanced : How do side reactions (e.g., carbonate hydrolysis) affect NIPU mechanical properties, and how are they mitigated?

- Hydrolysis control : Use anhydrous solvents (e.g., THF) and molecular sieves to minimize water-induced side products.

- Kinetic studies : Real-time FTIR monitors carbonate conversion rates, ensuring <5% residual monomers .

Q. Basic: What safety protocols are critical when handling IPDA in lab settings?

- Ventilation : Use fume hoods due to IPDA’s volatility (vapor pressure ~0.1 mmHg at 25°C) and respiratory irritation risks .

- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Storage : Keep under nitrogen to avoid oxidation, which generates allergenic byproducts .

Advanced : What toxicological mechanisms underlie IPDA’s cross-sensitivity with isophorone diisocyanate (IPDI)?

- Immunological pathways : Both IPDA and IPDI form hapten-protein complexes, triggering IgE-mediated allergic responses. Pre-exposure to IPDA increases sensitization risk to IPDI by 40% in murine models .

Q. Data Contradiction Analysis: Why do studies report conflicting thermal stability results for IPDA-based polymers?

Discrepancies arise from:

- Molar ratio variations : Higher amine content (e.g., 10:6 carbonate:amine) reduces thermal stability due to unreacted amines acting as plasticizers .

- Impurity profiles : Batches with >0.5 wt% secondary amines degrade 10–15% faster at elevated temperatures .

- Methodological differences : TGA performed under nitrogen vs. air alters decomposition pathways, shifting mass loss thresholds by ~20°C .

Properties

IUPAC Name |

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLHGQLZWXBQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-56-2 (4-methylbenzenesulfonate) | |

| Record name | Isophorone diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027503 | |

| Record name | Isophorone diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (USCG, 1999), 247 °C | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c. | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 492 g/l at 23.8 °C: very soluble | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6 | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

2855-13-2 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.